1-(benzyloxy)-7-chloro-6-fluoroisoquinoline
Overview
Description
1-(benzyloxy)-7-chloro-6-fluoroisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often used as building blocks in pharmaceuticals and materials science. The presence of chlorine and fluorine atoms in the structure of this compound imparts unique chemical properties, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(benzyloxy)-7-chloro-6-fluoroisoquinoline can be synthesized through several synthetic routes. One common method involves the cyclization of a precursor bearing a pre-fluorinated benzene ring. The reaction conditions typically include the use of a strong base and a suitable solvent to facilitate the cyclization process . Another approach involves the direct introduction of fluorine and chlorine atoms onto the isoquinoline ring through electrophilic substitution reactions .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(benzyloxy)-7-chloro-6-fluoroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced isoquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-chlorosuccinimide or fluorinating agents like Selectfluor.
Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
1-(benzyloxy)-7-chloro-6-fluoroisoquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(benzyloxy)-7-chloro-6-fluoroisoquinoline involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The compound can inhibit or activate various biochemical pathways, depending on its structural modifications .
Comparison with Similar Compounds
- 1-Benzyloxy-7-chloro-6-fluoro-quinoline
- 1-Benzyloxy-7-chloro-6-fluoro-pyridine
- 1-Benzyloxy-7-chloro-6-fluoro-benzene
Uniqueness: 1-(benzyloxy)-7-chloro-6-fluoroisoquinoline is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
923022-55-3 |
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Molecular Formula |
C16H11ClFNO |
Molecular Weight |
287.71 g/mol |
IUPAC Name |
7-chloro-6-fluoro-1-phenylmethoxyisoquinoline |
InChI |
InChI=1S/C16H11ClFNO/c17-14-9-13-12(8-15(14)18)6-7-19-16(13)20-10-11-4-2-1-3-5-11/h1-9H,10H2 |
InChI Key |
MEYHERQCARSMET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=CC3=CC(=C(C=C32)Cl)F |
Origin of Product |
United States |
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